molecular formula C19H16FNO4 B2404500 Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923147-43-7

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2404500
CAS No.: 923147-43-7
M. Wt: 341.338
InChI Key: MFLNECVLQFYQPN-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate ester and a fluorobenzamido group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the benzofuran core and 2-fluorobenzoic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-[(2-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLNECVLQFYQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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